molecular formula C13H18ClNO2 B12734823 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride CAS No. 111038-61-0

1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride

Cat. No.: B12734823
CAS No.: 111038-61-0
M. Wt: 255.74 g/mol
InChI Key: WZEZYGVGYJXCBW-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propanone backbone with a 2,3-dihydro-5-benzofuranyl group and a dimethylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanone Group: The propanone group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the benzofuran ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(methylamino)-, hydrochloride
  • 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(ethylamino)-, hydrochloride

Uniqueness: 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

111038-61-0

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-14(2)7-5-12(15)10-3-4-13-11(9-10)6-8-16-13;/h3-4,9H,5-8H2,1-2H3;1H

InChI Key

WZEZYGVGYJXCBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC2=C(C=C1)OCC2.Cl

Origin of Product

United States

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